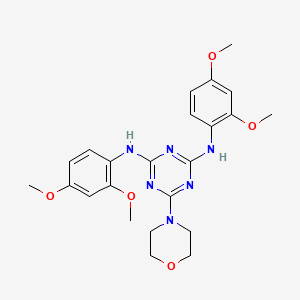

![molecular formula C10H11N3 B2840959 7-环丙基-3-甲基吡唑并[1,5-a]嘧啶 CAS No. 866132-08-3](/img/structure/B2840959.png)

7-环丙基-3-甲基吡唑并[1,5-a]嘧啶

描述

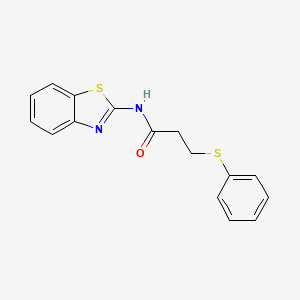

7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H11N3 . It has an average mass of 173.214 Da and a monoisotopic mass of 173.095291 Da . This compound is a member of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A family of pyrazolo[1,5-a]pyrimidines has been synthesized using a simpler and greener synthetic methodology . The 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines were obtained in 88–96% yield .Molecular Structure Analysis

The molecular structure of 7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine is based on a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .科学研究应用

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including 7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine, are identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Optical Applications

These compounds have tunable photophysical properties, which make them suitable for various optical applications . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Solid-State Emitters

The pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . This means that solid-state emitters can be designed by proper structural selection .

Comparable to Commercial Probes

The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This makes them a potential alternative to these commercial probes .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of these dyes decreased by 89–94%, measured at their maximum wavelength . This indicates a very good photobleaching performance .

Medicinal Applications

The pyrazolopyrimidine moiety, which includes 7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine, is used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

未来方向

Pyrazolo[1,5-a]pyrimidines, including 7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could focus on further exploring the potential applications of these compounds in the field of materials science and biological interactions .

作用机制

Target of Action

7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Pps have been identified as strategic compounds for optical applications , and some PPs have shown significant inhibitory activity against certain enzymes

Mode of Action

It’s known that the photophysical properties of pps can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors of the compounds .

Biochemical Pathways

Pps have been used in a variety of applications, including studying the dynamics of intracellular processes

Result of Action

Some pps have shown significant inhibitory activity against certain enzymes , and others have demonstrated good solid-state emission intensities

Action Environment

It’s known that the photophysical properties of pps can be tuned by modifying the edgs at position 7 on the fused ring

属性

IUPAC Name |

7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-12-13-9(8-2-3-8)4-5-11-10(7)13/h4-6,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNOSZXVMIUGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=CC=C(N2N=C1)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322943 | |

| Record name | 7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820096 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

866132-08-3 | |

| Record name | 7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)

![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)

![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)

![1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2840898.png)